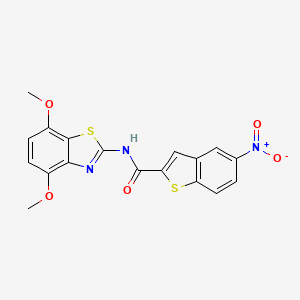

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide

Description

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide is a heterocyclic compound featuring a benzothiazole core substituted with methoxy groups at positions 4 and 7, linked via an amide bond to a 5-nitro-1-benzothiophene moiety. The nitro group on the benzothiophene may facilitate redox interactions in biological systems, a common feature in pharmacologically active nitroaromatics.

Properties

IUPAC Name |

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3O5S2/c1-25-11-4-5-12(26-2)16-15(11)19-18(28-16)20-17(22)14-8-9-7-10(21(23)24)3-6-13(9)27-14/h3-8H,1-2H3,(H,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEGOUHYVDYSLEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)OC)SC(=N2)NC(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Benzothiazole Core: This step involves the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone to form the benzothiazole ring.

Nitration: The benzothiazole derivative is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.

Coupling with Benzothiophene: The final step involves coupling the benzothiazole derivative with a benzothiophene carboxylic acid derivative under amide bond-forming conditions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors for better control of reaction conditions and the use of automated systems for monitoring and adjusting reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxyl derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions ortho or para to the nitro group.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), tin(II) chloride (SnCl₂).

Substitution: Sodium hydride (NaH), alkyl halides.

Major Products

Oxidation: Hydroxylated derivatives.

Reduction: Amino derivatives.

Substitution: Alkylated or arylated derivatives.

Scientific Research Applications

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

Biological Studies: The compound is used in studies to understand its mechanism of action at the molecular level, including its interactions with enzymes and receptors.

Chemical Biology: It serves as a probe in chemical biology to study cellular processes and pathways.

Industrial Applications: Potential use in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA or proteins, leading to cytotoxic effects. The benzothiazole and benzothiophene moieties can intercalate into DNA, disrupting its function and leading to cell death.

Comparison with Similar Compounds

Table 1: Key Structural and Electronic Properties

- The nitrobenzothiophene moiety offers a larger aromatic system than nitrofuran (), likely improving lipophilicity and membrane permeability but reducing aqueous solubility.

Biological Activity

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and biological evaluations based on recent studies.

Chemical Structure and Synthesis

The compound features a unique structure combining a benzothiazole moiety with a nitrobenzothiophene group. The presence of dimethoxy substituents enhances its solubility and potential bioactivity. The synthesis typically involves the condensation of 4,7-dimethoxy-1,3-benzothiazol-2-amine with 5-nitro-1-benzothiophene-2-carboxylic acid under controlled conditions using coupling agents like DCC (N,N’-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in solvents such as dichloromethane.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits notable antimicrobial activity. The nitro group is known for generating reactive oxygen species (ROS), which can lead to oxidative stress in microbial cells, thereby inhibiting their growth .

Table 1: Antimicrobial Activity Against Various Pathogens

Anticancer Activity

The compound has also been explored for its anticancer properties. Preliminary findings suggest that it may induce apoptosis in cancer cell lines by modulating specific signaling pathways involved in cell survival and proliferation. The mechanism appears to involve interaction with cellular proteins that regulate apoptosis .

Table 2: Anticancer Activity Against Different Cell Lines

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways essential for microbial survival and cancer cell proliferation.

- ROS Generation : The nitro group can undergo reduction within cells, leading to the formation of ROS that damage cellular components and trigger cell death pathways.

- Signal Transduction Modulation : It may affect signal transduction pathways that are crucial for cell cycle regulation and apoptosis.

Case Studies

Several case studies have highlighted the effectiveness of this compound in laboratory settings:

- Study on Antibacterial Efficacy : A study demonstrated that the compound significantly inhibited the growth of both Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics in some cases .

- Cancer Cell Line Study : In vitro experiments showed that treatment with varying concentrations of the compound resulted in dose-dependent inhibition of cell proliferation in multiple cancer cell lines, suggesting its potential as a therapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.